3-Cyano-5-(4-methylphenyl)phenol
Description
3-Cyano-5-(4-methylphenyl)phenol is a phenolic compound featuring a cyano group at the 3-position and a 4-methylphenyl substituent at the 5-position of the benzene ring. This structure combines electron-withdrawing (cyano) and electron-donating (methylphenyl) groups, influencing its physicochemical and biological properties. Potential applications may include pharmaceuticals or agrochemicals, given the prevalence of phenolic scaffolds in bioactive molecules .
Properties
IUPAC Name |
3-hydroxy-5-(4-methylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14(16)8-13/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYHCGWYPURIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684616 | |
| Record name | 5-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-38-0 | |
| Record name | 5-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(4-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-Cyano-5-(4-methylphenyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyano-5-(4-methylphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity and affect cellular processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations:
- Electron-Withdrawing Groups (e.g., Cyano vs. Chloro): The cyano group in 3-Cyano-5-(4-methylphenyl)phenol likely increases acidity compared to chloro analogs (e.g., 3-Chloro-5-(4-hydroxymethylphenyl)phenol) due to stronger electron withdrawal, enhancing solubility in polar solvents .
- Azo vs. Cyano Functionality: Azo derivatives (e.g., ) exhibit extended π-conjugation, making them suitable for dyes, whereas cyano groups may improve metabolic stability in pharmaceuticals.
- Heterocyclic Modifications: Compounds like pyridazinones () or oxazolo[4,5-d]pyrimidines () demonstrate how ring systems influence bioactivity, suggesting that this compound could be functionalized for targeted applications.
Physicochemical Properties
While direct data for this compound is unavailable, inferences can be drawn:
- Melting Point: Expected to be higher than 3-Chloro-5-(4-hydroxymethylphenyl)phenol (due to stronger intermolecular interactions from the cyano group) but lower than azo compounds (which form crystalline structures) .
- Solubility: Lower aqueous solubility compared to hydroxymethyl analogs (e.g., ) but higher than nonpolar aryl derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
